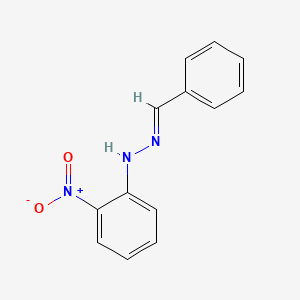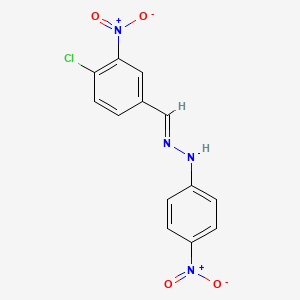
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one
Descripción general
Descripción
3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one, also known as coumarin-6, is a synthetic compound that belongs to the class of coumarin derivatives. It has been widely used in scientific research due to its unique chemical properties and biological activities.
Mecanismo De Acción
The mechanism of action of 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one is not fully understood. However, it is known to interact with cellular membranes, which can affect various biological processes. It has been shown to bind to phospholipids and increase membrane fluidity, which can affect the activity of membrane-bound proteins and enzymes. Additionally, 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one can generate reactive oxygen species upon excitation, which can induce oxidative stress and cell death.
Biochemical and Physiological Effects:
Coumarin-6 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. Additionally, it has been shown to induce apoptosis and cell cycle arrest in cancer cells. Coumarin-6 has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one in lab experiments is its fluorescent properties, which allow for easy detection and visualization of cells and tissues. Additionally, it has been shown to have low toxicity and high stability, making it a reliable probe for long-term experiments. However, one limitation of using 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one is its potential to interfere with cellular processes due to its interaction with membranes. Additionally, its synthesis method can be time-consuming and costly.
Direcciones Futuras
For 3-acetyl-6-methyl-4-(1-naphthylamino)-2H-pyran-2-one research include the development of new synthesis methods, the use of combination probes, and in vivo studies.
Aplicaciones Científicas De Investigación
Coumarin-6 has been extensively used in scientific research as a fluorescent dye and a probe for various biological processes. It has been used as a fluorescent indicator for calcium ions, pH, and membrane potential in cells. Additionally, it has been used to study the uptake, distribution, and metabolism of drugs in cells and tissues. Coumarin-6 has also been used as a photosensitizer in photodynamic therapy for cancer treatment.
Propiedades
IUPAC Name |
3-acetyl-6-methyl-4-(naphthalen-1-ylamino)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-11-10-16(17(12(2)20)18(21)22-11)19-15-9-5-7-13-6-3-4-8-14(13)15/h3-10,19H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDIWHZFYKSOXRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C)NC2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-acetyl-6-methyl-4-(naphthalen-1-ylamino)-2H-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetamide](/img/structure/B3836167.png)
![butyl 4-{[(2,4-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B3836180.png)
![2-{[ethyl(phenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B3836188.png)




![3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-2-methyl-4-oxo-4H-chromen-7-yl N-[(benzyloxy)carbonyl]leucinate](/img/structure/B3836215.png)

![2,2'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B3836228.png)
![4-methyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]alaninate](/img/structure/B3836239.png)